8-Cbz-1,8-diazaspiro[5.5]undecane
Description
Properties
IUPAC Name |
benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-16(21-13-15-7-2-1-3-8-15)19-12-6-10-17(14-19)9-4-5-11-18-17/h1-3,7-8,18H,4-6,9-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRQEWVYELAYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167985 | |
| Record name | 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-89-9 | |
| Record name | 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 8 Cbz 1,8 Diazaspiro 5.5 Undecane
Pioneering Synthetic Routes to the 1,8-Diazaspiro[5.5]undecane Core
The foundational work in constructing the 1,8-diazaspiro[5.5]undecane skeleton has paved the way for the synthesis of complex derivatives. Initial strategies focused on creating the unique spirocyclic structure that forms the backbone of these compounds. acs.org
Key Reaction Conditions and Reagent Systems
Early synthetic efforts established key reaction conditions and reagent systems that remain fundamental to the synthesis of the 1,8-diazaspiro[5.5]undecane core. A notable approach involves the use of 2-cyano-6-phenyloxazolopiperidine (B14121631) as a starting material. researchgate.netepfl.ch The critical step in this synthesis is the generation of imine salts from this functionalized α-amino nitrile. This is achieved through the nucleophilic addition of an organometallic reagent to the nitrile group, followed by an in-situ intramolecular nucleophilic alkylation. researchgate.netepfl.ch
A reductive-cyclization procedure has been successfully employed to prepare unsubstituted and monosubstituted spiro compounds. epfl.ch This method highlights the versatility of the initial synthetic design.
Spirocenter Formation Techniques and Their Optimization
The creation of the spirocenter, the quaternary carbon atom at the junction of the two rings, is a critical challenge in the synthesis of 1,8-diazaspiro[5.5]undecanes. The intramolecular nucleophilic alkylation mentioned previously is a key technique for forming this spirocenter. epfl.ch The efficiency of this step is highly dependent on the nature of the starting material and the reaction conditions.
Optimization of this process has been a focus of research to improve yields and stereoselectivity. For instance, an alkylation-cyclization procedure has been developed to produce disubstituted spiro derivatives, demonstrating the adaptability of the core synthetic strategy. epfl.ch
Application of Protecting Group Chemistry in 8-Cbz-1,8-Diazaspiro[5.5]undecane Synthesis
Protecting group chemistry is indispensable in the multi-step synthesis of complex molecules like this compound. The carboxybenzyl (Cbz) group serves as a crucial protecting group for one of the nitrogen atoms in the diazaspiro core, allowing for selective reactions at the other nitrogen. organic-chemistry.org
The Cbz group is typically introduced using benzyl (B1604629) chloroformate. Its stability under various reaction conditions and its facile removal by hydrogenolysis make it an ideal choice for this synthetic sequence. organic-chemistry.org While direct mono-carbamoylation can be inefficient, a common strategy involves the double protection of the symmetrical diamine followed by selective deprotection to yield the mono-protected variant. researchgate.net
Asymmetric Synthesis Approaches for 1,8-Diazaspiro[5.5]undecane Derivatives
The development of asymmetric syntheses for 1,8-diazaspiro[5.5]undecane derivatives has been a significant advancement, enabling the preparation of enantiomerically pure compounds with specific biological activities. acs.org These approaches often rely on chiral auxiliaries or catalysts to control the stereochemistry of the spirocenter.
Two highly efficient asymmetric routes have been developed starting from 2-cyano-6-phenyloxazolopiperidine. researchgate.netepfl.ch These methods have led to the synthesis of various substituted spiropiperidines with defined stereochemistry. acs.org For example, a reductive-cyclization procedure can yield nonsubstituted and monosubstituted spiro compounds, while an alkylation-cyclization approach can produce disubstituted derivatives. epfl.ch
Advanced Methodologies for Constructing Diazaspiro 5.5 Undecane Scaffolds
Ring-Closing Metathesis (RCM) in Spirocyclic Diamine Synthesis
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of cyclic and heterocyclic systems. nih.gov Its application in the synthesis of spirocyclic diamines, including the 1,8-diazaspiro[5.5]undecane core, has proven to be particularly effective. This strategy often involves the synthesis of a diene precursor containing the necessary nitrogen functionalities, which is then subjected to an RCM reaction to form the desired spirocyclic ring system.
One notable application of RCM is in a sequential multicomponent α-aminoallylation/ring-closing metathesis strategy to access diaza-spirocycles. researchgate.net This approach allows for the efficient assembly of complex precursors that can then be cyclized using RCM. The synthesis of 1,9-diazaspiro[5.5]undecane has been achieved using RCM as a key step, highlighting the utility of this method in forming the spiropiperidine system. researchgate.net Furthermore, a modular solid-phase synthesis of functionalized azacycles has been developed based on RCM to create heterocycles of varying ring sizes. researchgate.net The strategic placement of protecting groups, such as the carbobenzyloxy (Cbz) group, is crucial for directing the cyclization and ensuring the stability of the final product.
| Catalyst | Precursor Type | Product | Reference |
| Grubbs' Catalyst | α,ω-Dienyl ester | Unsaturated ε-lactone | nih.gov |
| Ruthenium-based | Diene with nitrogen functionalities | 1,9-Diazaspiro[5.5]undecane | researchgate.net |
Cascade Cyclization and Multicomponent Reactions for Spiro Compound Formation
Cascade cyclization and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures, including spiro compounds. These reactions allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.
A notable example is the synthesis of novel fluorinated spiro-heterocycles through a cascade [5+1] double Michael addition reaction. mdpi.com This method has been successfully employed to produce 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in excellent yields. mdpi.comresearchgate.netarkat-usa.org The reaction proceeds between N,N-dimethylbarbituric acid and diarylideneacetones in the presence of a base, leading to the stereoselective formation of the diazaspiro[5.5]undecane skeleton. researchgate.net The single-crystal X-ray studies of the products reveal that the cyclohexanone (B45756) unit of the spirocycles typically adopts a chair conformation. researchgate.net
MCRs have also been instrumental in diversity-oriented synthesis, providing access to libraries of small molecules for biological screening. researchgate.net The development of new MCRs and their application to the synthesis of natural products and other biologically relevant targets remains an active area of research. researchgate.netwikipedia.org
| Reaction Type | Reactants | Product | Reference |
| [5+1] Double Michael Addition | N,N-Dimethylbarbituric acid, Diarylideneacetones | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones | mdpi.comresearchgate.net |
| Multicomponent α-Aminoallylation/RCM | α-Amino nitrile, Organometallic reagent | Diaza-spirocycles | researchgate.net |
Halocyclization and Spiroketalization Strategies for Analogous Systems
While direct halocyclization strategies for the synthesis of 8-Cbz-1,8-diazaspiro[5.5]undecane are not extensively documented, the principles of this methodology are relevant to the construction of related heterocyclic systems. Halocyclization involves the intramolecular attack of a nucleophile onto an alkene, promoted by a halogen electrophile, leading to the formation of a halogenated heterocycle. A bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate has been reported for the synthesis of the 1,8-diazaspiro[4.5]decane scaffold, demonstrating the potential of this approach for forming spirocyclic amines. researchgate.net
Spiroketalization, the acid-catalyzed cyclization of a dihydroxyketone, is a common method for synthesizing spiroketals, which are oxygen-containing analogs of diazaspirocycles. researchgate.net While this method is not directly applicable to the synthesis of diazaspiro[5.5]undecanes, the underlying principles of intramolecular cyclization to form a spirocenter are analogous. Transition metal-catalyzed spiroacetalizations of alkynyl diols offer an alternative under non-acidic conditions. researchgate.net These strategies highlight the diverse approaches available for constructing spirocyclic frameworks.
[m+n] Cycloaddition Reactions in the Construction of Spirocyclic Systems
Cycloaddition reactions, particularly [m+n] cycloadditions, are powerful methods for the stereocontrolled synthesis of cyclic and heterocyclic compounds. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. libretexts.org While direct application to this compound is not typical, hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, can be used to construct nitrogen-containing six-membered rings. youtube.com For instance, the reaction of a 1,3-diene with an imine can produce a tetrahydropyridine (B1245486) derivative. youtube.com
Dipolar cycloadditions, such as the [3+2] cycloaddition, are also valuable for synthesizing five-membered heterocyclic rings. libretexts.org A diastereo- and enantioselective [3+3] cycloaddition of spirocyclopropyl oxindoles with nitrones has been developed for the synthesis of spirocyclic oxindoles. nih.gov Furthermore, a Pd-catalyzed migratory 1,1-cycloannulation reaction of alkenes has been shown to be effective for the synthesis of various spirocyclic heterocycles, including diazaspiro[5.5]undecane. chemrxiv.org
| Cycloaddition Type | Reactants | Product Class | Reference |
| [4+2] Diels-Alder | Diene, Dienophile | 6-membered ring | libretexts.org |
| [3+3] Cycloaddition | Spirocyclopropyl oxindole, Nitrone | Spirocyclic oxindole | nih.gov |
| [5+1] Double Michael Addition | N,N-dimethylbarbituric acid, Divinylketones | Diazaspiro[5.5]undecane derivatives | researchgate.net |
| Migratory 1,1-Cycloannulation | Alkene, Aryl halide-containing amphiphiles | Spirocyclic heterocycles | chemrxiv.org |
Stereoselective Synthesis of Diazaspiro[5.5]undecane Derivatives
The biological activity of diazaspiro[5.5]undecane derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. Asymmetric synthesis approaches have been successfully employed to prepare enantiomerically enriched diazaspiro[5.5]undecane derivatives.
One such approach involves the use of a chiral auxiliary, such as (R)-phenylglycinol, to direct the stereochemical outcome of the key bond-forming reactions. researchgate.net An asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been reported starting from 2-cyano-6-phenyloxazolopiperidine (B14121631). researchgate.netacs.org This method relies on the generation of imine salts followed by in situ intramolecular nucleophilic alkylation. researchgate.netacs.org A reductive-cyclization procedure yields nonsubstituted and monosubstituted spiro compounds, while an alkylation-cyclization approach leads to disubstituted derivatives. acs.org
The stereoselective synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones has also been achieved through a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylideneacetones, yielding the products with high stereoselectivity. researchgate.net
| Chiral Source/Method | Key Step | Product | Reference |
| (R)-phenylglycinol | Intramolecular nucleophilic alkylation | Enantiomerically enriched 1,8-diazaspiro[5.5]undecane derivatives | researchgate.net |
| Base-promoted [5+1] double Michael addition | Cascade cyclization | Stereoselective 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones | researchgate.net |
Development of Novel Strained Spiro Heterocycles as Chemical Motifs
The unique three-dimensional structure of spiro heterocycles, including diazaspiro[5.5]undecanes, makes them attractive scaffolds in medicinal chemistry and drug discovery. researchgate.netcolab.ws The conformational rigidity imposed by the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets.
The 1,8-diazaspiro[5.5]undecane system is considered a skeletal hybrid of histrionicotoxin (B1235042) and nitramine, both of which exhibit interesting pharmacological activities. acs.org This has spurred the development of synthetic strategies to access a range of substituted spiropiperidines for structure-activity relationship studies. acs.org Furthermore, diazaspiro[5.5]undecane derivatives have been investigated as dual μ/δ opioid receptor agonists and as scaffolds to probe the ATP-binding site of protein kinases. researchgate.net The development of novel strained spiro heterocycles continues to be an active area of research, with the aim of creating new chemical motifs with unique biological properties. colab.wsrsc.org
Structural Elucidation and Conformational Analysis of 8 Cbz 1,8 Diazaspiro 5.5 Undecane and Its Analogs
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)
The characterization of 8-Cbz-1,8-diazaspiro[5.5]undecane and its analogs relies on a combination of spectroscopic methods to confirm its identity and purity.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₇H₂₄N₂O₂. Predicted mass-to-charge ratios for various adducts have been calculated and are presented in the table below. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl group (C=O) of the carbamate (B1207046), typically in the range of 1680-1700 cm⁻¹. The C-N stretching vibrations of the amine and the aromatic C-H stretching of the benzyl (B1604629) group would also be present.
Table 1: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 289.19106 |
| [M+Na]⁺ | 311.17300 |
| [M-H]⁻ | 287.17650 |
| [M+NH₄]⁺ | 306.21760 |
| [M+K]⁺ | 327.14694 |
This data is predicted and not from experimental measurements.
X-ray Crystallography for Precise Three-Dimensional Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. While a crystal structure for this compound has not been reported in the literature, studies on related diazaspiro[5.5]undecane derivatives have provided valuable insights into the geometry of this spirocyclic system.
Analysis of Conformational Preferences and Ring Dynamics in Diazaspiro[5.5]undecanes
The conformational preferences of the diazaspiro[5.5]undecane ring system are a key determinant of its properties. The two six-membered rings are connected through a common spiro carbon atom. In the absence of bulky substituents, both rings are expected to exist in a stable chair conformation.
Influence of Substituents on Spirocyclic Geometry and Conformation
The introduction of substituents on the diazaspiro[5.5]undecane framework can have a profound impact on its geometry and conformational preferences. The Cbz group at the N8 position in this compound is a bulky substituent that is expected to influence the conformational equilibrium of the piperidine (B6355638) ring to which it is attached.
The carbamate linkage introduces some degree of planar character due to resonance, which can affect the local geometry around the N8 atom. The orientation of the benzyl group can also be influenced by steric interactions with the rest of the molecule. In general, bulky substituents on the piperidine rings will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, which can lock the ring into a specific chair conformation. The nature and position of substituents are therefore critical for controlling the three-dimensional shape of the molecule and, consequently, its biological activity.
Computational Chemistry and Theoretical Investigations of Spirocyclic Systems
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling of 8-Cbz-1,8-diazaspiro[5.5]undecane, which features a spirocyclic core, is crucial for understanding its spatial arrangement and potential interactions with biological targets. Spirocycles, by their nature, possess a greater three-dimensionality and a higher fraction of sp3-hybridized atoms compared to planar aromatic systems. tandfonline.com This inherent three-dimensionality allows for the precise projection of functional groups into space. tandfonline.com
The conformational landscape of the 1,8-diazaspiro[5.5]undecane core is characterized by a limited number of well-defined conformations due to the rigidity of the spirocyclic system. tandfonline.com This rigidity is advantageous in drug design as it can lock the molecule into a bioactive conformation, potentially improving efficacy and selectivity. tandfonline.com Computational methods, such as hybrid density functional theory (B3LYP) and Møller-Plesset perturbation theory (MP2), can be employed to study the conformational behaviors and energy differences between various conformers. e-tarjome.com For the related 1,7-dioxa-spiro[5.5]undecane, studies have shown that conformations are stabilized by anomeric effects, where electron pairs on the heteroatoms are oriented antiperiplanar to a carbon-heteroatom bond. e-tarjome.com A similar analysis for this compound would involve evaluating the chair-chair conformations of the two piperidine (B6355638) rings fused at the spirocenter and the influence of the Cbz protecting group on the conformational equilibrium.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.38 g/mol |
| Monoisotopic Mass | 288.18378 Da uni.lu |
| XlogP (predicted) | 2.4 uni.lu |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are essential for elucidating the electronic structure and thermodynamic stability of spirocyclic systems. rsc.org Methods like Density Functional Theory (DFT) provide insights into the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the nature of chemical bonds within the molecule. rsdjournal.org
Prediction of Reactivity and Reaction Mechanisms through Computational Methods
Computational methods are powerful tools for predicting the reactivity and elucidating reaction mechanisms of spiro compounds. rsc.org Theoretical approaches can predict the thermodynamic and kinetic aspects of synthetic routes, providing a predictive tool to guide experimental work. acs.orgacs.org
For instance, the synthesis of spirocycles often involves intramolecular cyclization reactions. acs.org Computational models using reactivity indices derived from DFT, such as Fukui functions and the dual descriptor, can predict the most favorable sites for electrophilic or nucleophilic attack. acs.orgacs.orgnih.gov This allows for the rationalization of observed product yields and can explain why certain synthetic strategies may fail. acs.org In the context of this compound, computational studies could model its formation, for example, via an intramolecular nucleophilic alkylation, and predict potential side reactions. researchgate.net Furthermore, these methods can elucidate the mechanisms of degradation, such as reactions with atmospheric components, by exploring potential energy pathways. purdue.edu
Analysis of Molecular Rigidity and Shape Diversity of Spirocyclic Scaffolds
Spirocyclic scaffolds are valued for their structural rigidity and the three-dimensional diversity they introduce into molecules. acs.orgresearchgate.net The spiro center, a quaternary carbon, locks the two constituent rings in a perpendicular orientation, which significantly reduces the conformational flexibility compared to linear or monocyclic analogues. tandfonline.comtandfonline.com
Computational analysis can quantify the rigidity and shape diversity of libraries of spirocyclic compounds. acs.org Metrics such as the fraction of sp3-hybridized carbons (Fsp3) and Principal Moments of Inertia (PMI) plots are used to characterize the three-dimensionality and shape of these molecules. bldpharm.com Spiro-containing systems inherently increase the Fsp3 value, which often correlates with improved physicochemical and pharmacokinetic properties. tandfonline.combldpharm.com The defined and rigid geometry of spirocycles like this compound allows for a more controlled spatial orientation of substituents, which is a key advantage in designing molecules that can selectively interact with complex biological binding sites. tandfonline.com This controlled exploration of chemical space is a significant advantage of using rigid scaffolds. nih.gov
Principles of Bioisosteric Replacement and Scaffold Design in Spiro Compounds
Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance potency, alter pharmacokinetics, or reduce toxicity. spirochem.comcambridgemedchemconsulting.com Spirocyclic scaffolds are excellent tools for this purpose, particularly in "scaffold hopping," where the core of a molecule is replaced with a novel framework. spirochem.comnih.gov
The rigid, three-dimensional nature of the 1,8-diazaspiro[5.5]undecane core makes it an attractive replacement for more flexible linkers or planar ring systems. tandfonline.com For example, replacing a flexible piperidine or piperazine (B1678402) ring with a spirocyclic scaffold can improve metabolic stability, solubility, and binding affinity by reducing the entropic penalty upon binding. tandfonline.com The design of such scaffolds involves incorporating strategic exit vectors—points for further chemical modification—to allow for the exploration of the surrounding chemical space while maintaining the rigid core orientation. acs.orgspirochem.com Computational methods are vital in this process to design scaffolds that can fine-tune the geometrical properties and dihedral angles between these exit vectors, ensuring an optimal fit with a biological target. spirochem.com
Application of 8 Cbz 1,8 Diazaspiro 5.5 Undecane As a Chemical Building Block and Intermediate
Utilization in the Synthesis of Complex Organic Molecules
The 1,8-diazaspiro[5.5]undecane core is a key structural motif found in various natural products and pharmacologically active compounds. This framework is notably a skeletal hybrid and aza-analog of alkaloids such as histrionicotoxin (B1235042), which are known for their neurotoxic activities. researchgate.net Consequently, 8-Cbz-1,8-diazaspiro[5.5]undecane is an important intermediate in synthetic routes targeting these and other complex organic molecules.
The synthesis of substituted 1,8-diazaspiro[5.5]undecane systems demonstrates the utility of this scaffold. For instance, synthetic strategies have been developed to produce monosubstituted and disubstituted derivatives, which are analogs of perhydrohistrionicotoxin. researchgate.net These syntheses often involve key steps where the spirocyclic core is constructed and then elaborated. Starting with the 8-Cbz protected version provides a significant advantage by directing the introduction of substituents to the N1 position first, preventing side reactions at the more sterically accessible N8 position. Once the desired modification at N1 is complete, the Cbz group can be removed to allow for further functionalization at N8, enabling the assembly of complex target molecules in a planned and efficient manner.
Table 1: Role of the 1,8-Diazaspiro[5.5]undecane Scaffold in Complex Molecules
| Target Molecule Class | Structural Contribution of Spirocyclic Core | Synthetic Relevance of 8-Cbz Intermediate |
|---|---|---|
| Histrionicotoxin Analogs | Provides the core azaspiro[5.5]undecane skeleton, crucial for neurotoxic activity. researchgate.net | Enables selective N1-alkylation or acylation before N8 functionalization. |
| Novel Alkaloids | Acts as a rigid scaffold to mimic or alter the spatial arrangement of functional groups found in natural alkaloids. | Facilitates controlled, stepwise synthesis to build molecular complexity. |
| CNS-Active Agents | The spirocyclic structure imparts conformational rigidity, which is often key for specific receptor binding. | Allows for systematic modification at two distinct points to optimize biological activity. |
Role in Scaffold Diversity Generation and Chemical Library Construction
In medicinal chemistry and drug discovery, the systematic creation of chemical libraries around a "privileged scaffold" is a common strategy for identifying new lead compounds. The 1,8-diazaspiro[5.5]undecane core is considered such a scaffold due to its three-dimensional nature and its presence in bioactive molecules.
This compound is an ideal starting point for diversity-oriented synthesis. The molecule possesses two distinct points of chemical diversity: the secondary amine at the N1 position and the Cbz-protected amine at the N8 position. This allows for a two-stage diversification strategy:
N1 Diversification: A wide array of substituents can be introduced at the N1 position through reactions such as alkylation, acylation, reductive amination, and arylation. This creates a first level of molecular diversity.
N8 Diversification: Following the initial modifications, the Cbz group is removed from the N8 position. This reveals a second secondary amine that can then be reacted with a different set of building blocks, creating a second level of diversity.
This approach allows for the rapid and efficient generation of a large library of related but structurally distinct compounds from a single, common intermediate. These libraries can then be screened for biological activity against various therapeutic targets.
Strategic Integration into Multi-Step Organic Syntheses
Conformational Rigidity: The spirocyclic system locks the two constituent piperidine (B6355638) rings in a defined spatial orientation. This introduces a high degree of conformational rigidity into the final molecule, which can be highly advantageous for achieving specific and potent interactions with biological targets like enzymes or receptors.
Three-Dimensionality: Unlike flat, aromatic scaffolds, the diazaspiro[5.5]undecane core provides a distinct three-dimensional architecture. This allows for the projection of substituents into different vectors of three-dimensional space, enabling a more thorough exploration of the chemical space required for biological activity.
Derivatization and Functionalization of the 1,8 Diazaspiro 5.5 Undecane Core
Alkylation and Acylation Reactions at Nitrogen Centers
The nitrogen atoms of the 1,8-diazaspiro[5.5]undecane core are primary sites for derivatization through alkylation and acylation. In the case of 8-Cbz-1,8-diazaspiro[5.5]undecane, the N8 position is protected by a carbamoyl (B1232498) group (Cbz), leaving the N1 position as a secondary amine available for further functionalization.
Alkylation at the N1 position can be readily achieved using various alkyl halides in the presence of a base. This reaction introduces alkyl substituents, modulating the steric and electronic properties of the scaffold. Similarly, acylation with acid chlorides or anhydrides under basic conditions yields N-acyl derivatives. These reactions are fundamental for building a library of diverse analogs. For instance, a patent for 3,9-diazaspiro[5.5]undecane derivatives describes reacting the parent amine with reagents like diacetyl oxide or vinyl chloroformate in the presence of triethylamine (B128534) to yield the corresponding acetyl and vinyl carbamate (B1207046) products with high efficiency. google.com This highlights a standard and effective method for N-acylation.
Furthermore, research on the synthesis of 1,8-diazaspiro[5.5]undecane derivatives has employed an alkylation-cyclization strategy, demonstrating how alkyl groups can be incorporated during the formation of the spirocycle itself to create disubstituted products. researchgate.net
| Reaction Type | Reagent | Product Class | Significance |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., Iodomethane, Benzyl (B1604629) Bromide) | N1-Alkyl-8-Cbz-1,8-diazaspiro[5.5]undecane | Introduces simple alkyl or arylalkyl groups. |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | N1-Substituted-8-Cbz-1,8-diazaspiro[5.5]undecane | Access to a wider range of complex alkyl groups. |
| Acylation | Acid Chloride (e.g., Acetyl Chloride) | N1-Acyl-8-Cbz-1,8-diazaspiro[5.5]undecane | Forms stable amide linkages. |
| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | N1-Sulfonyl-8-Cbz-1,8-diazaspiro[5.5]undecane | Introduces sulfonamide functionality. |
Introduction of Diverse Functional Groups onto the Spirocyclic System
Beyond the nitrogen centers, the carbon framework of the 1,8-diazaspiro[5.5]undecane core can be functionalized, although this often requires more complex synthetic strategies. These modifications can involve introducing substituents onto the piperidine (B6355638) rings to alter the shape and polarity of the scaffold.
One approach involves the synthesis of the spirocycle from already functionalized precursors. For example, synthetic routes have been developed that allow for the preparation of monosubstituted spiro compounds, such as those bearing a pentyl group, through a reductive-cyclization procedure. researchgate.net The functionalization is thus incorporated as part of the core synthesis.
Exploration of Cross-Coupling Reactions on Derivatized Scaffolds
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. wikipedia.org For a scaffold like 1,8-diazaspiro[5.5]undecane, these reactions are powerful tools for advanced derivatization, provided a suitable handle, such as a halide or triflate, is present on the carbon framework.
While direct examples on this compound are not prevalent in the literature, the exploration of such reactions is a logical step for lead optimization. Palladium-catalyzed reactions like the Suzuki, Heck, and Stille couplings are widely used. wikipedia.orgnih.gov For instance, if a bromo- or iodo-substituted analog of the diazaspiro-undecane core were synthesized, it could undergo a Suzuki coupling with a boronic acid to introduce aryl or heteroaryl moieties.
Studies on other nitrogen-containing heterocycles demonstrate the feasibility of this approach. Copper- and palladium-catalyzed cross-couplings of diazo compounds have been used to form sulfones or 1,3-dienes, respectively. nih.govnih.gov Intramolecular Heck reactions have also been employed to synthesize complex azapolycyclic systems, showcasing the power of cross-coupling to build intricate molecular architectures. These examples strongly suggest that a halogenated 1,8-diazaspiro[5.5]undecane derivative would be a viable substrate for a wide array of cross-coupling transformations.
| Reaction | Coupling Partner | Catalyst (Typical) | Bond Formed | Introduced Moiety |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Palladium | C-C | Aryl, Heteroaryl, Vinyl |
| Heck Coupling | Alkene | Palladium | C-C | Substituted Alkene |
| Stille Coupling | Organostannane | Palladium | C-C | Aryl, Vinyl, Alkynyl |
| Buchwald-Hartwig Amination | Amine | Palladium | C-N | Amino Group |
Synthesis of Analogs with Varied Ring Systems and Substitution Patterns
The structural diversity of spirocyclic amines extends beyond the 1,8-diazaspiro[5.5]undecane framework. A wide array of analogs with different nitrogen placements, ring sizes, and substitution patterns have been synthesized, each with unique three-dimensional shapes and properties.
Varying the positions of the nitrogen atoms within the spiro[5.5]undecane core gives rise to several isomers, including:
1,9-Diazaspiro[5.5]undecane : These compounds have been investigated for various biological activities. nih.gov
3,9-Diazaspiro[5.5]undecane : Derivatives are synthesized via intramolecular spirocyclization of pyridine (B92270) substrates. uiowa.edu
2,8-Diazaspiro[5.5]undecane : This scaffold is commercially available and used as a building block. nih.gov
1,4-Diazaspiro[5.5]undecan-3-one : A patent describes the synthesis of this lactam analog. google.com
Analogs with different ring sizes have also been developed. For example, spiro compounds containing a five-membered ring fused to a six-membered ring, such as 2,8-diazaspiro[4.5]decanes, are known. bldpharm.com Conversely, expanding the ring size leads to scaffolds like 1,8-diazaspiro[4.6]undecane. The introduction of other heteroatoms, such as in 1-oxa-3,8-diazaspiro[4.5]decanes, further expands the available chemical space. cphi-online.com These variations in the core structure are crucial for exploring the structure-activity relationships of this compound class.
| Scaffold Name | Key Structural Feature | Reference Example |
|---|---|---|
| 1,9-Diazaspiro[5.5]undecane | Isomeric nitrogen placement | Bioactive derivatives for pain and obesity. nih.govnih.gov |
| 3,9-Diazaspiro[5.5]undecane | Isomeric nitrogen placement | Synthesized from pyridine precursors. uiowa.edu |
| 2,8-Diazaspiro[5.5]undecane | Isomeric nitrogen placement | Parent scaffold is commercially available. nih.gov |
| 2,8-Diazaspiro[4.5]decane | Altered ring size (5,6) | tert-Butyl carbamate protected derivatives exist. bldpharm.com |
| 1-Oxa-3,8-diazaspiro[4.5]decane | Oxygen heteroatom in ring | Used as a chemical intermediate. cphi-online.com |
Emerging Research and Future Directions in 8 Cbz 1,8 Diazaspiro 5.5 Undecane Chemistry
Development of More Efficient and Sustainable Synthetic Routes for Spirocyclic Diamines
The synthesis of spirocyclic diamines, the core of 8-Cbz-1,8-diazaspiro[5.5]undecane, has traditionally been a multi-step and often low-yielding process. Current research is intensely focused on developing more streamlined, efficient, and environmentally benign methodologies. A key trend is the move towards complexity-generating transformations that can construct the spirocyclic core in a single step from simple precursors. rsc.orgwhiterose.ac.uk
One such powerful strategy is the dearomatizing intramolecular diamination of phenols. rsc.orgrsc.org This approach uses a phenol (B47542) bearing a pendant urea (B33335) group which, upon oxidation, acts as a double nucleophile to construct complex spirotricyclic systems containing a 1,2-diaminocyclohexane unit in a stereocontrolled manner. rsc.orgwhiterose.ac.ukrsc.org Another area of development is the use of multi-component reactions. For instance, a three-component, one-pot reaction of aromatic aldehydes, urea, and a 1,3-dicarbonyl compound has been shown to produce diazaspiro[5.5]undecane derivatives under solvent-free and catalyst-free conditions, highlighting a significant advancement in sustainable synthesis. researchgate.net
Asymmetric synthesis to access enantiomerically pure spirocyclic diamines is also a major research thrust. epfl.ch Methodologies starting from chiral precursors, such as 2-cyano-6-phenyloxazolopiperidine (B14121631), have been developed to produce specific stereoisomers of the 1,8-diazaspiro[5.5]undecane system. epfl.ch These methods often rely on key steps like the nucleophilic addition of organometallic reagents followed by an intramolecular cyclization. epfl.ch
| Synthetic Strategy | Key Features | Advantages |
| Dearomatizing Diamination | Oxidative cyclization of phenols with pendant ureas. rsc.orgrsc.org | Rapidly builds molecular complexity; stereocontrolled. rsc.orgwhiterose.ac.uk |
| Multi-component Reactions | One-pot combination of three or more simple starting materials. researchgate.net | High atom economy; operational simplicity; often sustainable (e.g., solvent-free). researchgate.net |
| Asymmetric Synthesis | Use of chiral precursors or auxiliaries to achieve specific stereoisomers. epfl.ch | Access to enantiopure compounds for biological evaluation. |
| Reductive Cyclization | Intramolecular reductive amination or related cyclizations. epfl.ch | Effective for preparing unsubstituted and monosubstituted spiro compounds. epfl.ch |
Exploration of Novel Reactivity Patterns for the 1,8-Diazaspiro[5.5]undecane System
The 1,8-diazaspiro[5.5]undecane scaffold possesses two nitrogen atoms with distinct chemical environments, offering opportunities for selective functionalization. In this compound, the carbobenzyloxy (Cbz) group serves as a protecting group for one of the nitrogens, effectively differentiating the two. This leaves the secondary amine at the 1-position as the primary site for exploring novel reactivity.
Research on related diazaspirocycles, such as the 1,7-isomer, has shown that the free secondary amine can react with a variety of electrophiles, including alkyl halides and acid chlorides, to yield spirocyclic adducts. researchgate.net However, under certain conditions, these reactions can also lead to ring-opening, furnishing tetrahydropyridine (B1245486) derivatives. researchgate.net Understanding and controlling this dichotomy is a key area of ongoing research for the 1,8-diazaspiro[5.5]undecane system. The reactivity of the unprotected nitrogen can be harnessed for diversification, allowing the attachment of various side chains and functional groups, which is crucial for building libraries of compounds for screening purposes. Future work will likely focus on developing selective and high-yielding protocols for the functionalization of the N1 position, followed by deprotection of the N8 position to allow for subsequent, orthogonal derivatization.
Application of Advanced Spectroscopic and Structural Characterization Methodologies
The conformational rigidity and defined three-dimensional structure of spirocycles are their most valuable attributes. Consequently, their precise structural elucidation is paramount. Advanced spectroscopic and crystallographic techniques are indispensable tools in this endeavor. While basic 1D NMR (¹H and ¹³C) and mass spectrometry confirm the basic connectivity and composition, more sophisticated methods are required to fully define the molecule's spatial arrangement.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are critical for assigning all proton and carbon signals, especially in complex, substituted derivatives. The Nuclear Overhauser Effect (NOE) is particularly powerful for determining the relative stereochemistry and through-space proximity of atoms, providing insights into the preferred conformation of the two piperidine (B6355638) rings.
Ultimately, single-crystal X-ray crystallography provides the most definitive structural information. acs.org For spirocyclic diamines, X-ray analysis can unambiguously determine the relative stereochemistry of substituents, the chair or boat conformations of the rings, and the precise bond angles and lengths that define the orientation of functional groups. acs.org As new derivatives of this compound are synthesized, these advanced characterization methods will be essential for correlating their specific 3D structures with their observed chemical reactivity and biological activity.
Computational Design and Validation of Next-Generation Spirocyclic Scaffolds
In modern drug discovery, computational chemistry plays a pivotal role in the rational design of new molecular scaffolds. spirochem.com Spirocyclic systems are a prime focus of these in silico methods due to their unique structural properties. bldpharm.com One key metric used in computational design is the fraction of sp³ hybridized carbons (Fsp³), which measures molecular three-dimensionality. bldpharm.com A higher Fsp³ count is often correlated with improved clinical success rates for drug candidates, and spirocycles inherently increase this value. bldpharm.com
Computational tools are used to design and validate next-generation scaffolds based on the 1,8-diazaspiro[5.5]undecane core. By modeling different substitution patterns, chemists can fine-tune the geometric properties of the scaffold, such as the distance and dihedral angles between exit vectors (the points where substituents are attached). spirochem.com This allows for the design of molecules that can precisely orient functional groups to maximize interactions with a biological target, such as an enzyme active site or a receptor binding pocket. bldpharm.com These computational models can predict key physicochemical properties like solubility (logP/logD) and metabolic stability, helping to prioritize the synthesis of compounds with the most promising drug-like profiles. bldpharm.com
| Computational Parameter | Description | Relevance to Spirocyclic Scaffold Design |
| Fraction of sp³ Carbons (Fsp³) | The ratio of sp³ hybridized carbons to the total carbon count. bldpharm.com | Measures three-dimensionality; higher Fsp³ is linked to greater success in clinical development. bldpharm.com |
| Principal Moments of Inertia (PMI) | Describes the mass distribution of a molecule, used to plot its shape in 3D space. | Quantifies the rod-sphere-disc character of a molecule, confirming its 3D nature. |
| Vector Analysis | Defines the precise spatial orientation and distance between functional groups or points of diversification. spirochem.com | Crucial for designing molecules with optimal geometry for target binding. spirochem.combldpharm.com |
| Physicochemical Properties | Predicted values for properties like logP, logD, and polar surface area (PSA). bldpharm.com | Guides the design of compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. |
Expanding the Scope of Applications in Contemporary Organic Chemistry Research
The rigid 1,8-diazaspiro[5.5]undecane framework, exemplified by derivatives like this compound, is considered a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery programs. nih.govnih.gov
The application of related diazaspiro[5.5]undecane isomers is well-documented. For example, the 1,9-diazaspiro[5.5]undecane core is found in compounds developed as antagonists for neuropeptide Y (NPY) receptors for obesity treatment and neurokinin (NK) receptors for pain and inflammation. nih.gov The ability to introduce two points of diversity (at the N1 and N8 positions) on the 1,8-diazaspiro scaffold allows for the creation of large libraries of compounds via parallel synthesis. nih.gov These libraries can then be screened against a wide range of biological targets.
Beyond medicinal chemistry, the unique geometry and bidentate nature of the deprotected 1,8-diazaspiro[5.5]undecane diamine make it a novel ligand for coordination chemistry. researchgate.net Its ability to form complexes with transition metals like ruthenium(II) and copper(II) opens up potential applications in catalysis, materials science, and the development of novel imaging agents. researchgate.net The future will see a continued expansion of this scaffold's use, moving from a research curiosity to a mainstream building block in diverse areas of chemical research.
Q & A
Q. What are the primary synthetic methodologies for 8-Cbz-1,8-diazaspiro[5.5]undecane?
The synthesis of this compound derivatives typically employs ring-closing metathesis (RCM) or organometallic-mediated cyclization . For example, RCM has been utilized to construct the spiro framework in related diazaspiro compounds, enabling scalability (5–20 g) with a simplified workup to remove ruthenium residues . Alternatively, asymmetric synthesis via imine salt intermediates, generated from α-amino nitriles and organometallic reagents, allows stereochemical control . The choice between these methods depends on the desired substitution pattern and scalability requirements.
Q. How can the stereochemistry of this compound derivatives be confirmed?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For instance, spiro[5.5]undecane derivatives isolated from natural sources (e.g., red algae) have been structurally validated using X-ray diffraction . Complementary techniques include NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and chiral chromatography to resolve enantiomers, as demonstrated in insect-derived spiroacetals .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- High-resolution mass spectrometry (HR-MS) confirms molecular formula.
- HPLC/LC-MS identifies and quantifies impurities, particularly for pharmaceutical intermediates (e.g., azaspiro decane-dione impurities in EP standards) .
- FT-IR and ¹³C NMR verify functional groups and spiro junction connectivity, as seen in polyacrylamide-spiro copolymer characterization .
Advanced Research Questions
Q. How can synthetic contradictions, such as unexpected by-products during cyclization, be resolved?
Mechanistic studies are essential. For example, bromine-mediated 5-endo cyclization of 4-aminobutene intermediates under acidic conditions may fail due to bromine transfer reactions from bromonium ions to nitrogen atoms, leading to alternative pathways . To mitigate this, kinetic trapping experiments or computational modeling (DFT) can elucidate transition states. Additionally, reaction monitoring (e.g., in situ IR or LC-MS) helps identify intermediate species.
Q. What strategies enable stereoselective synthesis of this compound analogs?
Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods is critical. For example, organometallic additions to nitriles followed by intramolecular alkylation yield enantiomerically enriched spiropiperidines, as shown in the synthesis of aza-analogs of perhydrohistrionicotoxin . Chiral pool starting materials , such as ethyl (S)-(+)-lactate, have also been used to construct spiroacetals with defined configurations .
Q. How do spiro[5.5]undecane frameworks influence biological activity in drug discovery?
The rigid spiro architecture mimics natural product scaffolds (e.g., histrionicotoxins), enhancing target binding and metabolic stability. For example, 1,9-diazaspiro[5.5]undecane derivatives are designed for lead-generation libraries via amidation or reductive amination . Computational docking studies and pharmacophore modeling can prioritize substituents for specific targets (e.g., GPCRs or kinases).
Q. What are the key challenges in scaling up this compound synthesis?
- Catalyst removal : Ruthenium residues from RCM require optimized workup protocols, such as adsorption on activated carbon .
- Thermal sensitivity : Spiro compounds may decompose at elevated temperatures; flow chemistry can improve heat management.
- Purification : Chromatography scalability issues necessitate crystallization-driven purification , as applied to spiro diketones .
Q. How can computational tools aid in the design of this compound derivatives?
DFT calculations predict thermodynamic stability and regioselectivity of cyclization pathways . Tools like ACD/Labs Percepta estimate physicochemical properties (e.g., logP, solubility) to guide synthetic planning . Molecular dynamics simulations also assess conformational flexibility for bioactive conformer identification.
Q. What are the best practices for handling air- or moisture-sensitive intermediates?
Q. How can researchers address discrepancies in reported spectroscopic data?
Cross-validate using multi-technique approaches :
- Compare experimental ¹H/¹³C NMR shifts with computed spectra (e.g., ACD/NMR predictors).
- Replicate synthesis under published conditions to isolate stereoisomers, as done for spiroacetal controversies in carpenter bee hormone synthesis .
- Leverage public databases (e.g., ChemSpider) for reference data alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
